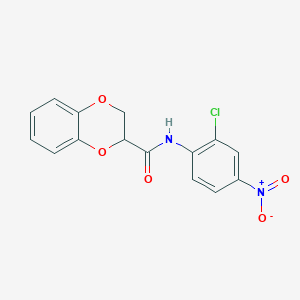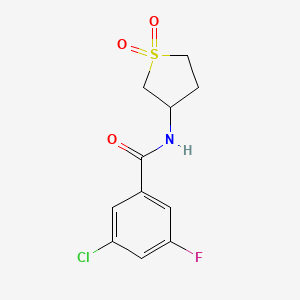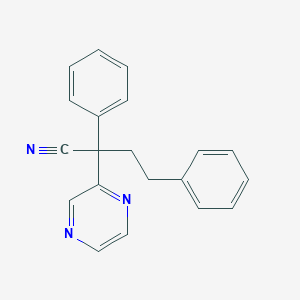
2,4-Diphenyl-2-(pyrazin-2-yl)butanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,4-Diphenyl-2-(pyrazin-2-yl)butanenitrile is a useful research compound. Its molecular formula is C20H17N3 and its molecular weight is 299.377. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Optical Nonlinearity and Chromophore Development
A study by Morales et al. (2013) focused on the synthesis of unsymmetrical diphenylaminofluorene-based chromophores with various π-electron acceptors for investigating the effects of molecular symmetry and electron-donating/withdrawing groups on optical nonlinearity. This research highlights the importance of structural design in developing two-photon absorbing materials for potential applications in optical limiting and photodynamic therapy Morales et al., 2013.
Sensor Development for Metal Ions
Research by Xiao-Hong Zhang et al. (2013) introduced C2-symmetrical hexaazatriphenylene derivatives as sensitive, ratiometric, and colorimetric fluorescence chemsensors for Zn2+ ions. These compounds demonstrated selective detection capabilities over a range of metal ions, showcasing the potential of structurally related compounds in sensor applications Xiao-Hong Zhang et al., 2013.
Photoreactive Precursors
A study by Moiseev et al. (2007) explored the photoreactions of certain pyrazolone derivatives as potential precursors for cyclopropanones, highlighting the utility of these compounds in photochemical synthesis and the detailed mechanistic insight into their reactivity under UV irradiation Moiseev et al., 2007.
Molluscicidal and Cytotoxicity Studies
Research on the synthesis of various heterocyclic derivatives including pyrazole and pyrazoline compounds by Abdelrazek et al. (2006) and Purohit et al. (2011) has explored their molluscicidal activity and cytotoxicity against certain snails and cancer cell lines, respectively. These studies offer insights into the potential biomedical applications of these compounds Abdelrazek et al., 2006; Purohit et al., 2011.
Metal Complex Synthesis and Characterization
The work by Rogovoy et al. (2020) on the synthesis of diphenyl(pyrazin-2-yl)phosphine and its metal complexes introduces a method for preparing these complexes and outlines their potential as catalysts in various chemical reactions Rogovoy et al., 2020.
Properties
IUPAC Name |
2,4-diphenyl-2-pyrazin-2-ylbutanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3/c21-16-20(18-9-5-2-6-10-18,19-15-22-13-14-23-19)12-11-17-7-3-1-4-8-17/h1-10,13-15H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WORRCQSKDYSZCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C#N)(C2=CC=CC=C2)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-[(oxolan-2-yl)methyl]ethanediamide](/img/structure/B2496608.png)

![2-(3,4-dimethylphenoxy)-N-{[(phenylamino)thioxomethyl]amino}acetamide](/img/structure/B2496613.png)

![2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2496617.png)
![6-(2-Methoxyethyl)-4,7-dimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2496618.png)

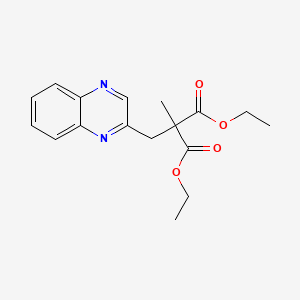
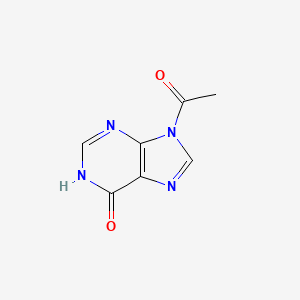


![1-(benzo[d]oxazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)pyrrolidine-2-carboxamide](/img/structure/B2496627.png)
